molecular formula C20H20BrNO2 B1662178 1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide CAS No. 132836-42-1

1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide

Cat. No. B1662178
CAS RN: 132836-42-1
M. Wt: 386.3 g/mol
InChI Key: JXFRKNGQHAAJKY-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroisoquinoline, a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to naphthalene structure, which consists of two benzene rings fused together .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the tetrahydroisoquinoline and naphthalene moieties. The structure can be optimized using computational methods such as density functional theory (DFT) to obtain the minimum energy conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Naphthalene derivatives can undergo a variety of reactions, including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, naphthylmethylamine has a molecular weight of 158.197 Da .

Scientific Research Applications

Inhibition of Platelet Aggregation

YS-49 is known to be an inhibitor of platelet aggregation . It inhibits ADP-, collagen-, or epinephrine-induced platelet aggregation in isolated human platelets . This property makes it potentially useful in the prevention and treatment of conditions related to blood clotting.

Antithrombotic Effects

YS-49 has demonstrated antithrombotic effects . It inhibits platelet aggregation and production of thromboxane A2 (TXA2) induced by arachidonic acid in isolated rat platelets . This suggests potential applications in the management of thrombotic disorders.

Cardiovascular System

YS-49 has been associated with the cardiovascular system, specifically in the areas of blood coagulation and hemostasis . It could be used in the treatment of cardiovascular diseases such as hypertension and atherosclerosis .

PI3K/Akt Signaling Pathway Activation

YS-49 is an activator of the PI3K/Akt signaling pathway , a downstream target of RhoA. This pathway is involved in various cellular functions including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes YS-49 potentially useful in a wide range of biomedical research.

Anti-inflammatory Effects

YS-49 is a novel effective anti-inflammatory agent . By inducing heme oxygenase-1 (HO-1), it can prevent Ang II-induced proliferation of vascular smooth muscle cells (VSMCs) . This suggests potential applications in the treatment of inflammatory diseases.

Control of ROS Production and Cell Proliferation

Through the induction of heme oxygenase-1, YS-49 controls Ang II-stimulated ROS production, JNK phosphorylation, and VSMC proliferation . This property could be beneficial in the study and treatment of diseases related to oxidative stress and abnormal cell proliferation.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, naphthalene derivatives have been studied for their potential use in organic solar cells .

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFRKNGQHAAJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437347
Record name YS-49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide

CAS RN

132836-42-1, 132836-11-4
Record name YS-49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YS-49
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Reactant of Route 2
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1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Reactant of Route 3
Reactant of Route 3
1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Reactant of Route 4
1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Reactant of Route 5
1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Reactant of Route 6
1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide

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